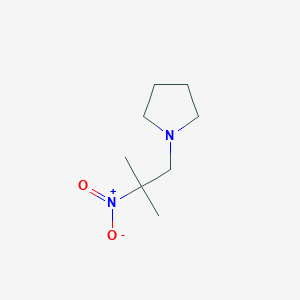
Methyl amino(4-methylphenyl)acetate hydrochloride
Overview
Description
“Methyl amino(4-methylphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C11H14NO2 . It is used for proteomics research . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl amino(4-methylphenyl)acetate hydrochloride” can be represented by the SMILES stringO=C(OC)C(N)C1=CC=CC(C)=C1.[H]Cl . This indicates that the compound contains an acetate group (C(N)C(=O)OC) attached to a 4-methylphenyl group (C1=CC=CC©=C1). Physical And Chemical Properties Analysis
“Methyl amino(4-methylphenyl)acetate hydrochloride” is a solid compound . It has a molecular weight of 192.24 . The compound’s InChI key is UCKBNDGDRIXKBH-UHFFFAOYSA-N .Scientific Research Applications
Proteomics
In proteomics, this compound is utilized to study protein interactions and functions. It can be used as a reagent to modify proteins, helping scientists understand protein structure and function. This application is crucial for identifying potential drug targets and understanding disease mechanisms at the molecular level .
Synthetic Chemistry
This compound is valuable in synthetic chemistry for creating complex molecules. It serves as a building block in the synthesis of various organic compounds. Researchers use it to develop new synthetic pathways and to create molecules with specific properties for use in pharmaceuticals, agrochemicals, and materials science .
Antimicrobial Research
Methyl amino(4-methylphenyl)acetate hydrochloride has been studied for its antimicrobial properties. Researchers investigate its efficacy against various bacterial and fungal strains. This research is essential for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Neuroscience
In neuroscience, this compound is used to study neurotransmitter systems and neural pathways. It can help in understanding how certain neurotransmitters interact with their receptors and the subsequent effects on neural activity. This research is vital for developing treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Cancer Research
Researchers use Methyl amino(4-methylphenyl)acetate hydrochloride to explore its potential anticancer properties. Studies focus on its ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). This application is crucial for discovering new cancer therapies and understanding the molecular mechanisms of cancer progression .
Future Directions
properties
IUPAC Name |
methyl 2-amino-2-(4-methylphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOPAKVFDSBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl amino(4-methylphenyl)acetate hydrochloride | |
CAS RN |
134722-09-1 | |
| Record name | methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)


![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)









